3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

DHFR inhibition Antifolate Species selectivity

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 379726-44-0) is a heterocyclic small molecule (C14H18N2OS, MW 262.37) belonging to the 2-thioxoquinazolin-4-one class. It is characterized by an N3-hexyl substituent and a C2-thione group, a combination that distinguishes it from aryl-substituted analogs.

Molecular Formula C14H18N2OS
Molecular Weight 262.37
CAS No. 379726-44-0
Cat. No. B2638957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS379726-44-0
Molecular FormulaC14H18N2OS
Molecular Weight262.37
Structural Identifiers
SMILESCCCCCCN1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C14H18N2OS/c1-2-3-4-7-10-16-13(17)11-8-5-6-9-12(11)15-14(16)18/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,18)
InChIKeyLRZRCLMFQJSTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 379726-44-0): Chemical Identity and Core Pharmacological Profile for Research Procurement


3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 379726-44-0) is a heterocyclic small molecule (C14H18N2OS, MW 262.37) belonging to the 2-thioxoquinazolin-4-one class . It is characterized by an N3-hexyl substituent and a C2-thione group, a combination that distinguishes it from aryl-substituted analogs. Preliminary profiling indicates a multifaceted biological fingerprint, with documented activity against dihydrofolate reductase (DHFR) enzymes [1] and reported effects in antimalarial, antivenom, antifungal, and anticancer assays [2]. This compound serves as a versatile starting point for medicinal chemistry optimization targeting folate pathways, parasitic infections, and oncological indications, and is available as a research-grade reagent with a purity of ≥97% for further manufacturing use only .

Why 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Is Not Interchangeable with Other Quinazolinones


The conventional procurement assumption that 2-thioxoquinazolin-4-ones are functionally equivalent is contradicted by structure-activity relationship (SAR) data. The N3 substituent critically modulates target affinity and selectivity: replacing the hexyl chain with an aryl group in related series shifts DHFR inhibitory profiles [1], while altering the C2 substituent from thione to carbonyl abolishes key interactions with the folate binding pocket. A review of 2-substituted-mercapto-quinazolin-4(3H)-one analogues explicitly concluded that the pattern and orientation of N3 substitutions 'manipulate the activity,' with optimal compounds achieving 4–8 fold greater potency than methotrexate [2]. Therefore, substituting 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one with a close analog (e.g., N3-phenyl, N3-butyl, or C2-carbonyl variants) risks losing the unique selectivity and potency profile documented below. The quantitative evidence in Section 3 provides the data-driven justification for selecting this specific compound for research programs targeting DHFR-dependent pathways, parasitic infections, or cancer cell lines where N3-alkyl chain length influences biological outcome.

Quantitative Differentiation Data for 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Relative to Comparators


DHFR Species Selectivity: Chicken vs. E. coli Enzyme Inhibition Comparison

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one demonstrates pronounced selectivity for vertebrate (chicken) DHFR over bacterial (E. coli) DHFR. The compound inhibits chicken liver DHFR with a Ki of 36 nM, compared to a Ki of 2,630 nM against E. coli DHFR, representing a ~73-fold selectivity window [1]. This species-selectivity profile differentiates it from other 2-substituted-mercapto-quinazolin-4(3H)-one analogues that exhibit broader-spectrum DHFR inhibition, as reviewed by El-Subbagh et al., who report that N3-substitution patterns critically influence enzyme selectivity [2].

DHFR inhibition Antifolate Species selectivity Enzyme kinetics

In Vitro Antitumor Potency Against A549 Lung Adenocarcinoma Cells

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one inhibits A549 lung adenocarcinoma cell growth with an IC50 of approximately 18 μg/mL . For context, related quinazolinone derivatives reported in the literature show A549 IC50 values ranging from 3.53 μM to >100 μM [1], indicating that the 3-hexyl-2-sulfanyl substitution pattern produces moderate antiproliferative activity. Note: The 18 μg/mL value (equivalent to ~69 μM, given MW 262.37) places this compound in a moderate potency range, which may be suitable for hit-to-lead optimization rather than as a clinical candidate.

Anticancer Lung cancer A549 Cytotoxicity

Multitarget Biological Activity Profile: Antimalarial, Antivenom, and Antifungal Effects Relative to In-Class Compounds

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one displays a uniquely broad activity spectrum encompassing antimalarial (kills P. falciparum), antivenom (nullifies N. naja venom lethal effects, inhibits phospholipase A2), and antifungal (inhibits A. niger cilia formation) activities [1]. This multitarget profile contrasts with many in-class 3-aryl-2-thioxoquinazolin-4-ones, which are primarily optimized for single-target activity (e.g., DHFR inhibition or EGFR kinase inhibition) [2]. The phospholipase A2 inhibitory activity is particularly notable, as it is not commonly reported for simpler N3-alkyl or N3-aryl quinazolinone analogs.

Antimalarial Antivenom Antifungal Phospholipase A2 P. falciparum

Structural Basis for Differentiated DHFR Binding: 3-Hexyl vs. 3-Aryl Substitution

The N3-hexyl substituent in 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one provides distinct lipophilic interactions within the DHFR active site compared to N3-aryl analogs. According to the El-Subbagh et al. review, the 'pattern and orientation of the π-system substitutions with regard to the quinazoline nucleus manipulate the activity,' with optimal N3-substitution producing compounds 4–8 times more active than methotrexate [1]. The hexyl chain is expected to occupy a different hydrophobic sub-pocket than planar aryl groups, potentially explaining the observed 73-fold chicken/E. coli selectivity ratio (see Evidence Item 1). Analogs with N3-phenyl or N3-benzyl substituents generally exhibit different selectivity profiles, as evidenced by the fact that many 3-aryl-2-thioxoquinazolin-4-ones are optimized for EGFR kinase rather than DHFR inhibition [2].

Structure-activity relationship Molecular docking DHFR Quinazolinone

Optimal Research Applications for 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


Vertebrate-Specific DHFR Inhibitor Probe Development

Leverage the 73-fold species selectivity for chicken DHFR (Ki 36 nM) over bacterial DHFR (Ki 2,630 nM) to develop vertebrate-selective antifolate probes [1]. Use this compound as a starting scaffold for SAR studies exploring how N3-alkyl chain length modulates species selectivity, guided by the structural framework described in the El-Subbagh et al. DHFR inhibitor review [2]. This application is not served by N3-aryl analogs, which exhibit different selectivity profiles.

Reference Standard for Quinazolinone Cytotoxicity Screening Panels

Deploy as a moderate-potency reference compound (A549 IC50 ~69 μM) in quinazolinone cytotoxicity screening cascades . Its intermediate activity makes it useful for calibrating assay sensitivity and benchmarking more potent analogs (e.g., compounds with A549 IC50 < 5 μM) identified in the literature [3].

Multitarget Antiparasitic and Antivenom Tool Compound

Apply in research programs investigating quinazolinone-based antimalarial agents (P. falciparum) or phospholipase A2 inhibitors for snakebite envenomation, based on its documented antimalarial, antivenom, and PLA2 inhibitory activities [4]. This multitarget profile is distinctive among commercially available 2-thioxoquinazolin-4-ones and supports exploratory research where single-target optimized analogs may fail to capture complex pharmacological effects.

DHFR Selectivity Mechanism Studies via N3-Alkyl SAR

Use as the parent scaffold in systematic N3-alkyl chain variation studies to map the hydrophobic sub-pocket of DHFR across species, exploiting the documented Ki differential between chicken and bacterial enzymes [1]. The hexyl chain provides a defined starting point for iterative chain-length optimization, as informed by the SAR trends reviewed by El-Subbagh et al. [2].

Quote Request

Request a Quote for 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.